molecular formula C25H17F5O5 B11624167 Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B11624167
M. Wt: 492.4 g/mol
InChI Key: UEFKZCYHWJSJMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a methoxyphenyl group and a pentafluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pentafluorophenylmethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or the removal of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and pentafluorophenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Lacks the pentafluorophenylmethoxy group, resulting in different chemical and biological properties.

    Ethyl 2-(4-hydroxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness

Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the presence of both methoxyphenyl and pentafluorophenylmethoxy groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H17F5O5

Molecular Weight

492.4 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H17F5O5/c1-3-33-25(31)18-15-10-14(34-11-16-19(26)21(28)23(30)22(29)20(16)27)8-9-17(15)35-24(18)12-4-6-13(32-2)7-5-12/h4-10H,3,11H2,1-2H3

InChI Key

UEFKZCYHWJSJMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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